molecular formula Zn3(PO4)2<br>O8P2Zn3 B036437 Zinc Phosphate CAS No. 7779-90-0

Zinc Phosphate

Cat. No. B036437
CAS RN: 7779-90-0
M. Wt: 386.1 g/mol
InChI Key: LRXTYHSAJDENHV-UHFFFAOYSA-H
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Patent
US04039353

Procedure details

An aqueous acidic zinc phosphate coating solution was prepared in a five-gallon laboratory spray tank to contain 1.2 g/l zinc ions, 1.0 g/l nickel ions, 1.0 g/l fluoride added as silicofluoride, 5.0 g/l phosphate ions, 2.0 g/l nitrate ions, and 0.1 g/l nitrite ions. This solution, when heated to 150° F., and when titrated in the conventional manner, was found to have a total acid of between 13.0 and 14.6 points, and a free acid of between 1.0 and 1.3 points. In a second spray tank, a conventional alkaline cleaner was prepared at a concentration of one ounce per gallon and was heated to 145°-150° F. A third spray tank was used to contain the melamine-formaldehyde resin/tannin post-treatment solutions detailed in Table XVIII. A number of 4 × 12 inch SAE 1010, cold rolled steel panels (CRS) and 4 × 12 inch minimum spangle commercial hot-dipped galvanized panels (GALV), temper rolled one percent, were sprayed in the sequence one minute cleaner, one-half minute fresh warm water spray rinse, 1 minute zinc phosphate solution, one-half minute cold water rinse, and one-half minute melamine-formaldehyde resin/tannin solution detailed in the table, after which they were dried in a circulating air oven for 5 minutes at 325° F. Control panels were prepared in the same manner except that they were oven dried following a one-half minute tap water rinse and a one-half minute deionzed water rinse, or alternatively treated in a commercial post-treatment solution containing about 0.04% chromic acid at a pH of about 4 at 80° F. for one-half minute following the cold water rinse and oven dried. Other control panels were prepared in the same manner except that they were treated in a solution containing 0.25 g/l of tannin T9 at a pH of 4.6 (adjusted with H3PO4) at 80° F. for one-half minute following the cold water rinse and oven dried. In this example, all panels were oven dried for 5 minutes at 325° F.
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
catalyst
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Three
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Four
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Five
[Compound]
Name
silicofluoride
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Six
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Six
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Six
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Six
[Compound]
Name
melamine-formaldehyde resin tannin
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Seven
[Compound]
Name
steel
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Eight
[Compound]
Name
tannin
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Nine
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Nine

Identifiers

REACTION_CXSMILES
[Zn:1].[F-].F[Si-2](F)(F)(F)(F)F.[P:10]([O-:14])([O-:13])([O-:12])=[O:11].[N+]([O-])([O-])=O.N([O-])=O.[OH:22][P:23]([OH:26])([OH:25])=[O:24]>[Ni].O>[P:10]([O-:14])([O-:13])([O-:12])=[O:11].[Zn+2:1].[P:23]([O-:26])([O-:25])([O-:24])=[O:22].[Zn+2:1].[Zn+2:1] |f:9.10.11.12.13|

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[Zn]
Step Two
Name
Quantity
0 (± 1) mol
Type
catalyst
Smiles
[Ni]
Step Three
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
O
Step Four
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
O
Step Five
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[F-]
Step Six
Name
silicofluoride
Quantity
0 (± 1) mol
Type
reactant
Smiles
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
P(=O)([O-])([O-])[O-]
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[N+](=O)([O-])[O-]
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
N(=O)[O-]
Step Seven
Name
melamine-formaldehyde resin tannin
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Eight
Name
steel
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Nine
Name
tannin
Quantity
0 (± 1) mol
Type
reactant
Smiles
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
OP(=O)(O)O

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
150 °F
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
In a second spray tank, a conventional alkaline cleaner was prepared at a concentration of one ounce per gallon
TEMPERATURE
Type
TEMPERATURE
Details
was heated to 145°-150° F
CUSTOM
Type
CUSTOM
Details
were sprayed in the sequence one minute
Duration
1 min
WASH
Type
WASH
Details
rinse, 1 minute zinc phosphate solution, one-half minute cold water
Duration
1 min
WASH
Type
WASH
Details
rinse
CUSTOM
Type
CUSTOM
Details
after which they were dried in a circulating air oven for 5 minutes at 325° F
Duration
5 min
CUSTOM
Type
CUSTOM
Details
Control panels were prepared in the same manner except that they
CUSTOM
Type
CUSTOM
Details
dried
WASH
Type
WASH
Details
rinse
WASH
Type
WASH
Details
rinse
ADDITION
Type
ADDITION
Details
alternatively treated in a commercial post-treatment solution
ADDITION
Type
ADDITION
Details
containing about 0.04% chromic acid at a pH of about 4 at 80° F. for one-half minute
WASH
Type
WASH
Details
rinse
CUSTOM
Type
CUSTOM
Details
oven dried
CUSTOM
Type
CUSTOM
Details
Other control panels were prepared in the same manner except that they
ADDITION
Type
ADDITION
Details
were treated in a solution
WASH
Type
WASH
Details
rinse
CUSTOM
Type
CUSTOM
Details
oven dried
CUSTOM
Type
CUSTOM
Details
dried for 5 minutes at 325° F.
Duration
5 min

Outcomes

Product
Name
Type
product
Smiles
P(=O)([O-])([O-])[O-].[Zn+2].P(=O)([O-])([O-])[O-].[Zn+2].[Zn+2]

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.